molecular formula C7H6FNO3 B104144 4-Fluoro-3-nitrobenzyl alcohol CAS No. 20274-69-5

4-Fluoro-3-nitrobenzyl alcohol

Cat. No. B104144
CAS RN: 20274-69-5
M. Wt: 171.13 g/mol
InChI Key: MKWJZTFMDWSRIH-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrobenzyl alcohol is a chemical compound that has not been directly studied in the provided papers. However, related compounds and their chemical behavior can provide insights into the properties and potential reactivity of 4-fluoro-3-nitrobenzyl alcohol. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a building block for heterocyclic synthesis, which suggests that fluoro-nitrobenzyl alcohols may also serve as precursors in similar chemical reactions .

Synthesis Analysis

The synthesis of related compounds, such as 3-fluoro-4-nitrophenol, has been achieved through a series of reactions starting from difluoronitrobenzene, indicating that the synthesis of 4-fluoro-3-nitrobenzyl alcohol could potentially follow a similar pathway involving halogen exchange and functional group transformations . Additionally, the use of protecting groups, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, has been reported to protect alcohol functionalities during complex synthetic sequences .

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline, has been determined by X-ray crystallography, revealing non-planar molecules with specific intermolecular interactions . This suggests that 4-fluoro-3-nitrobenzyl alcohol could also exhibit interesting structural features, potentially influencing its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactivity of fluoro-nitrobenzyl alcohols has been explored in the context of photochemistry, where 2-nitrobenzyl alcohols have been used as synthons for fluoroorganics . This indicates that 4-fluoro-3-nitrobenzyl alcohol may also participate in photochemical reactions to produce valuable fluorinated compounds. Moreover, the presence of a nitro group adjacent to the alcohol could facilitate the formation of reactive intermediates, such as sulphate esters, during metabolism .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluorobenzyl alcohol have been studied using high-resolution microwave and UV excitation spectra, revealing details about its electronic states and the torsional motion of the -CH2OH group . Although this study does not directly address 4-fluoro-3-nitrobenzyl alcohol, it provides a basis for understanding how the substitution of a nitro group at the 3-position could affect the compound's electronic structure and physical properties.

Scientific Research Applications

Photostability Enhancement in Fluorescence Applications

4-Fluoro-3-nitrobenzyl alcohol has been identified as a compound that can enhance the photostability of fluorophores. This is particularly important in fluorescence applications that demand long-lived, nonblinking fluorescence emission. Its conjugation with cyanine fluorophores, for instance, significantly improves their photostability without altering their native spectral characteristics (Altman et al., 2011).

Role in Single-Molecule Fluorescence Imaging

In the context of single-molecule fluorescence and fluorescence resonance energy transfer imaging, 4-Fluoro-3-nitrobenzyl alcohol serves to mitigate unwanted photophysical processes like blinking and photobleaching. This compound, along with others like cyclooctatetraene and Trolox, has been shown to favorably attenuate these issues in a concentration-dependent and context-dependent manner (Dave et al., 2009).

Photocatalytic Oxidation in Chemical Synthesis

4-Fluoro-3-nitrobenzyl alcohol has been used in photocatalytic oxidation processes to convert benzyl alcohol and its derivatives into corresponding aldehydes. This reaction, which is facilitated by titanium dioxide under O2 atmosphere, has been shown to proceed under both UV-light and visible light irradiation (Higashimoto et al., 2009).

Enzymatic Transformation Studies

Research has also delved into the enzymatic transformation of 4-Fluoro-3-nitrobenzyl alcohol. For instance, a study explored its conversion into S-sulfate in rat liver cytosol, revealing interesting insights into the biological transformations of this compound (Watabe et al., 1985).

Use in Photoreactive Applications

The compound has been utilized in photoreactive applications, particularly in photoaffinity labeling and crosslinking of biomolecules. Its efficiency and potential in drug discovery and protein engineering have been highlighted (Wang et al., 2020).

Photochemical Reaction Mechanisms

Studies have investigated the photochemical reaction mechanisms of 4-Fluoro-3-nitrobenzyl alcohol derivatives. These insights are crucial in understanding the compound’s behavior under different photophysical conditions (Gáplovský et al., 2005).

Catalysis and Chemical Transformations

4-Fluoro-3-nitrobenzyl alcohol has been used in various catalytic and chemical transformation studies. For instance, its role in the chemoselective hydrogenation of nitrobenzaldehyde to nitrobenzyl alcohol using gold catalysts highlights its versatility in chemical synthesis (Li et al., 2015).

Safety And Hazards

4-Fluoro-3-nitrobenzyl alcohol is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

(4-fluoro-3-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWJZTFMDWSRIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400189
Record name 4-Fluoro-3-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-nitrobenzyl alcohol

CAS RN

20274-69-5
Record name 4-Fluoro-3-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-nitrobenzyl alcohol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Sodium borohydride (1.36 g, 35.95 mmol) was added to a solution of 4-fluoro-3-nitrobenzaldehyde (2.0 g, 11.83 mmol) in methanol (15 mL) and water (3.0 mL), and the mixture was stirred at room temperature for 3 hours. Water was then added to the reaction mixture, and extraction was performed with ethyl acetate. The organic extract was washed with saturated saline and dried over magnesium sulfate, and then concentrated under reduced pressure to yield the title compound (2.10 g, 95%) as a pale red oil.
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
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Name
Quantity
3 mL
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solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Yield
95%

Synthesis routes and methods II

Procedure details

4-Fluoro-3-nitro-benzoic acid (185 mg, 1 mmol) was dissolved in THF (2 ml) and cooled to 0° C. under a nitrogen atmosphere. A Borane/THF solution (2 ml of a 1M solution, 2 mmol) was added dropwise, and the reaction mixture was heated to reflux for 1 h. The reaction was judged complete and quenched with 3N HCl (0.5 ml) and the solvent was removed under vacuum. The reaction mixture was partitioned between ethyl acetate and a sodium carbonate solution. The organic layer was washed with carbonate two additional times, and then it was washed with brine. It was dried over MgSO4, and the solvent was removed to yield the title product (160 mg (95%), 0.94 mmol). 1H NMR (DMSO-d6): δ=8.10 (s, 1H), 7.62 (d, J=7.3 Hz, 1H), 7.32 (d, J=7.3 Hz, 1H), 4.82 (d, J=4.5 Hz, 2H).
Quantity
185 mg
Type
reactant
Reaction Step One
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Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JI DeGraw, M Cory, WA Skinner… - Journal of Medicinal …, 1968 - ACS Publications
In a previous publication1 we reported an approach to the creation of a state of phenylketonuria (PKU) by inhibition of the enzyme, phenylalanine hydroxylase. We had confirmed earlier …
Number of citations: 11 pubs.acs.org
MVR Reddy, P Venkatapuram… - Journal of medicinal …, 2011 - ACS Publications
… 4-Fluoro-3-nitrobenzyl Alcohol (4f) Reduction of 4-fluoro-3-nitrobenzaldehyde yielded the corresponding 4-fluoro-3-nitrobenzyl alcohol. The yield of this reaction was 91%, giving a …
Number of citations: 98 pubs.acs.org
T Onozawa, M Kitajima, N Kogure… - The Journal of Organic …, 2018 - ACS Publications
… flash chromatography (AcOEt) to afford 4-fluoro-3-nitrobenzyl alcohol as a pale yellow solid (… After stirring for 15 min, a solution of 4-fluoro-3-nitrobenzyl alcohol (5.19 g, 30.5 mmol) in …
Number of citations: 11 pubs.acs.org
N Zhou - 2004 - research.library.mun.ca
Bisbenzylisoquinoline (BBIQ) alkaloids are a large group of compounds which outnumber those of most of the other alkaloid families. These compounds occur in many different plants …
Number of citations: 5 research.library.mun.ca
O Dakhil - 2009 - research.library.mun.ca
(-)-Cycleanine is a bisbenzyltetrahydroisoquinoline (BBIQ) member of the large family of tetrahydroisoquinoline (IQ) alkaloids. The aim of the present work is the total synthesis of (-)-…
Number of citations: 4 research.library.mun.ca
LM Malmgren - 2007 - digitalcommons.usf.edu
… (Figure 3.2) Synthesis began with mesylating commercially available 4-fluoro3-nitrobenzyl alcohol with methanesulfonyl chloride to afford the corresponding 4fluoro-3-nitrobenzyl …
Number of citations: 1 digitalcommons.usf.edu
NO MeO - STRATEGIES FOR THE SYNTHESIS OF …, 2011 - ukzn-dspace.ukzn.ac.za
162 heated at 100 o C for 12 h under nitrogen atmosphere with vigorous stirring to give a homogeneous solution. The reaction mixture was cooled to room temperature when TLC …
Number of citations: 0 ukzn-dspace.ukzn.ac.za

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